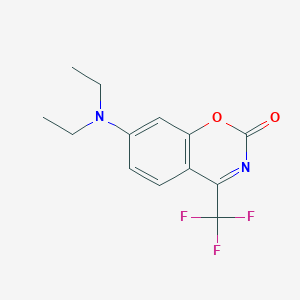![molecular formula C16H32OSi B14218134 Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane CAS No. 832727-07-8](/img/structure/B14218134.png)
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane is an organosilicon compound known for its unique chemical properties and applications. It is characterized by the presence of a trimethylsilyl group attached to a 2-methyldodec-11-yn-2-yloxy moiety. This compound is often used in organic synthesis and material science due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane typically involves the reaction of 2-methyldodec-11-yn-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2-methyldodec-11-yn-2-ol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism by which Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon-oxygen bond is highly reactive, allowing for the formation of stable intermediates in chemical reactions. The compound can also participate in radical reactions due to the presence of the alkyne moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacks the alkyne moiety.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.
Phenyltrimethylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane is unique due to the presence of both the trimethylsilyl group and the alkyne moiety. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
832727-07-8 |
|---|---|
Molekularformel |
C16H32OSi |
Molekulargewicht |
268.51 g/mol |
IUPAC-Name |
trimethyl(2-methyldodec-11-yn-2-yloxy)silane |
InChI |
InChI=1S/C16H32OSi/c1-7-8-9-10-11-12-13-14-15-16(2,3)17-18(4,5)6/h1H,8-15H2,2-6H3 |
InChI-Schlüssel |
RMBMVGROLUNVKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCCCCCC#C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


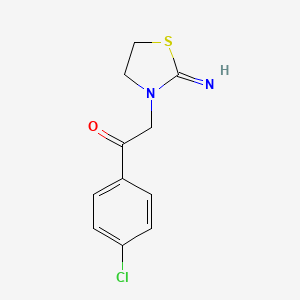
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)
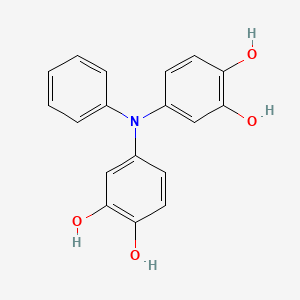
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
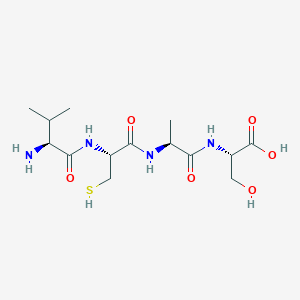
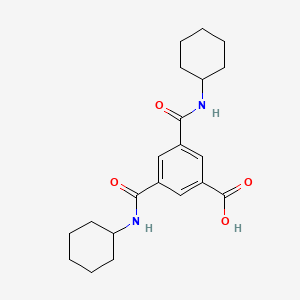
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
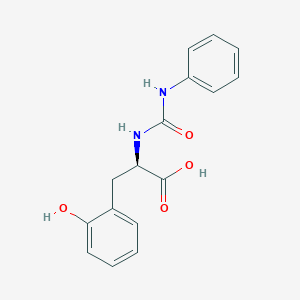
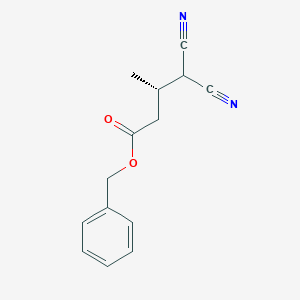
![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)
